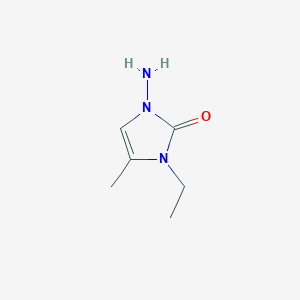

1-Amino-3-ethyl-4-methyl-1H-imidazol-2(3H)-one

Description

1-Amino-3-ethyl-4-methyl-1H-imidazol-2(3H)-one is an organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure. This particular compound is characterized by its amino, ethyl, and methyl substituents, which may influence its chemical properties and reactivity.

Properties

Molecular Formula |

C6H11N3O |

|---|---|

Molecular Weight |

141.17 g/mol |

IUPAC Name |

1-amino-3-ethyl-4-methylimidazol-2-one |

InChI |

InChI=1S/C6H11N3O/c1-3-8-5(2)4-9(7)6(8)10/h4H,3,7H2,1-2H3 |

InChI Key |

AUVXDLXAXMRWPV-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=CN(C1=O)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-3-ethyl-4-methyl-1H-imidazol-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One possible route could be the reaction of ethylamine with a suitable diketone or diester, followed by cyclization and subsequent functional group modifications.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-ethyl-4-methyl-1H-imidazol-2(3H)-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: Reduction of the imidazole ring can lead to the formation of dihydroimidazole derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted imidazoles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroimidazoles, while substitution reactions can produce a variety of alkyl or acyl imidazoles.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of imidazole compounds, including 1-amino-3-ethyl-4-methyl-1H-imidazol-2(3H)-one, exhibit significant antimicrobial properties. A study demonstrated that modifications to the imidazole core can enhance antibacterial activity against various pathogens. For instance, compounds with specific substitutions showed improved efficacy against resistant strains of bacteria, highlighting the potential for developing new antibiotics based on this scaffold .

Antitubercular Properties

Another application of this compound is in the fight against tuberculosis. A series of related pyrazolylpyrimidinones were synthesized and evaluated for their antitubercular activity. The structure–activity relationship studies revealed that certain modifications to the imidazole ring significantly increased potency against Mycobacterium tuberculosis . This suggests that 1-amino-3-ethyl-4-methyl-1H-imidazol-2(3H)-one could serve as a lead compound for further development.

Enzyme Inhibition

Kinase Inhibition

The compound has been studied for its potential as a kinase inhibitor. Specifically, it has been shown to inhibit Nek2 kinase, which is implicated in various cancer pathways. The design of irreversible inhibitors targeting this kinase has been explored using structure-based drug design techniques, revealing that imidazole derivatives can effectively bind and inhibit kinase activity . This positions 1-amino-3-ethyl-4-methyl-1H-imidazol-2(3H)-one as a promising candidate for cancer therapeutics.

Neuropharmacology

Cognitive Enhancers

In neuropharmacology, certain imidazole derivatives have demonstrated cognitive-enhancing effects. For example, compounds similar to 1-amino-3-ethyl-4-methyl-1H-imidazol-2(3H)-one have been evaluated in animal models for their ability to improve memory and learning processes. These studies suggest a mechanism involving modulation of neurotransmitter systems, which could lead to potential treatments for cognitive disorders .

Synthesis and Chemical Properties

Synthesis Techniques

The synthesis of 1-amino-3-ethyl-4-methyl-1H-imidazol-2(3H)-one typically involves multi-step reactions starting from readily available precursors. Various methodologies have been reported, including condensation reactions and cyclization processes that yield high purity and yield of the desired product . The ability to modify the imidazole core allows for the exploration of structure–activity relationships essential for optimizing biological activity.

Case Studies

Mechanism of Action

The mechanism of action of 1-Amino-3-ethyl-4-methyl-1H-imidazol-2(3H)-one would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

1-Amino-2-methylimidazole: Similar structure but lacks the ethyl group.

1-Amino-4-methylimidazole: Similar structure but lacks the ethyl group and has a different substitution pattern.

2-Aminoimidazole: Lacks both the ethyl and methyl groups.

Uniqueness

1-Amino-3-ethyl-4-methyl-1H-imidazol-2(3H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other imidazole derivatives.

Biological Activity

1-Amino-3-ethyl-4-methyl-1H-imidazol-2(3H)-one, a compound belonging to the imidazole family, has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on current research findings.

Chemical Structure and Synthesis

1-Amino-3-ethyl-4-methyl-1H-imidazol-2(3H)-one is characterized by its imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The synthesis of this compound typically involves modifications of dipeptides through acylation and cyclization reactions, such as the Bischler-Naprielski reaction, which leads to a diverse array of biologically active derivatives .

Antimicrobial Activity

Research has indicated that compounds containing imidazole moieties, including 1-amino-3-ethyl-4-methyl-1H-imidazol-2(3H)-one, exhibit significant antimicrobial properties. For instance, studies have shown that various imidazole derivatives possess antibacterial activity against Gram-positive and Gram-negative bacteria . The minimum inhibitory concentration (MIC) values for these compounds are comparable to standard antibiotics, indicating their potential as therapeutic agents.

Anticancer Properties

The anticancer potential of imidazole derivatives has been widely studied. Compounds similar to 1-amino-3-ethyl-4-methyl-1H-imidazol-2(3H)-one have demonstrated cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). For example, certain analogues have shown IC50 values in the low micromolar range, indicating potent activity . The mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 1a | HCT-116 | 0.01 - 4 | Apoptosis induction |

| 1b | MCF-7 | 0.4 - 30 | Cell cycle arrest |

Anti-inflammatory Effects

Imidazole derivatives have also been investigated for their anti-inflammatory properties. Some studies indicate that these compounds can inhibit pro-inflammatory cytokines like TNF-alpha and IL-6. For instance, specific analogues have shown more potent inhibition compared to conventional anti-inflammatory drugs like dexamethasone .

Case Studies and Research Findings

A series of studies have evaluated the biological activities of various imidazole derivatives:

- Anticancer Activity : A study reported that specific derivatives exhibited significant cytotoxicity against breast and colon cancer cell lines, with mechanisms involving apoptosis and G0/G1 phase arrest .

- Antimicrobial Testing : In vitro assays demonstrated that certain imidazole-containing compounds had MIC values comparable to established antibiotics against various bacterial strains .

- Inflammatory Response : Research highlighted the ability of imidazole derivatives to modulate inflammatory pathways by reducing cytokine levels in cell cultures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.